

An In-depth Technical Guide to Mumefural: Chemical Structure, Properties, and Biological Activity

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Compound of Interest		
Compound Name:	Mumefural	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Mumefural**, a bioactive compound derived from the processed fruit of the Japanese apricot (Prunus mume). The document details its chemical structure, physicochemical properties, and key biological activities, with a focus on its mechanisms of action. Detailed experimental protocols for its extraction and analysis are provided, along with visualizations of its known signaling pathways to support further research and development.

Chemical Identity and Structure

Mumefural is a citric acid derivative that is not naturally present in fresh Prunus mume fruit but is formed during the heating process of its juice.[1][2] It is structurally an ester formed between citric acid and 5-hydroxymethyl-2-furfural (HMF).[3]

The definitive chemical structure of **Mumefural** was elucidated using various spectroscopic methods, including UV, Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

IUPAC Name: 2-{2-[(5-formylfuran-2-yl)methoxy]-2-oxoethyl}-2-hydroxybutanedioic acid

Chemical Structure:



(Note: This is a SMILES representation of the structure. A 2D diagram is implicitly shown in the data tables.)

Physicochemical and Spectroscopic Data

Mumefural is characterized as a highly hygroscopic amorphous solid. Due to this nature, it does not have a defined melting or boiling point. Key quantitative data for **Mumefural** are summarized in Table 1.

Table 1: Quantitative Physicochemical and Spectroscopic Data for Mumefural

Property	Value	Reference(s)
Identifiers		
CAS Number	222973-44-6	[4][5]
Molecular Properties		
Chemical Formula	C12H12O9	[4][6]
Molecular Weight	300.22 g/mol	[6]
Spectroscopic Data		
UV-Vis (λmax in water)	282 nm	[7]
Molar Absorption Coeff. (ε)	$1.78 \times 10^4 \text{ L·mol}^{-1} \cdot \text{cm}^{-1}$	[7]
Mass Spectrometry (ESI-)	m/z 299 [M-H] ⁻	[3]
Physical Properties		
Physical Description	Highly hygroscopic amorphous solid	[7]
Solubility	Soluble in water, DMSO, and ethanol	[4][6]

Note: Detailed ¹H-NMR, ¹³C-NMR, and IR spectroscopic data are reported in the primary literature by Chuda et al. (1999) but are not available in publicly accessible abstracts.[1]



Experimental Protocols Isolation and Purification of Mumefural from Prunus mume Fruit Extract

The following protocol is based on established methods for the extraction and purification of **Mumefural** for analytical purposes.[3][8]

Objective: To isolate **Mumefural** from a commercially available Prunus mume fruit juice concentrate.

Materials:

- Prunus mume fruit concentrate
- Milli-Q® water (or equivalent ultrapure water)
- Acetonitrile (HPLC grade)
- Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
- Centrifuge and centrifuge tubes (15 mL)
- · Vortex mixer

Procedure:

- Sample Homogenization:
 - 1. Weigh 150 mg of the Prunus mume fruit concentrate into a 15 mL centrifuge tube.
 - 2. Add 5 mL of Milli-Q® water.
 - 3. Vortex the sample thoroughly to ensure complete homogenization.
- Clarification:
 - 1. Centrifuge the homogenized sample at $6,000 \times g$ for 10 minutes at room temperature to pellet insoluble materials.



- 2. Carefully collect the supernatant for SPE.
- Solid-Phase Extraction (SPE):
 - 1. Conditioning: Wash an Oasis HLB SPE cartridge with 5 mL of acetonitrile, followed by conditioning with 5 mL of Milli-Q® water. Do not allow the cartridge to dry out.
 - 2. Loading: Load the clarified supernatant from step 2 onto the conditioned SPE cartridge. Pass the sample through the cartridge slowly to ensure efficient binding.
 - 3. Washing: Wash the cartridge with 5 mL of Milli-Q® water to remove polar impurities. Allow the wash solvent to drain completely.
 - 4. Elution: Elute **Mumefural** from the cartridge using 5 mL of an acetonitrile/water (20/80, v/v) mixture.
- Analysis: The eluate collected in step 3.4 contains purified Mumefural and is ready for analysis by HPLC-UV or HPLC-MS.[3][8]

HPLC-MS Method for Quantitative Analysis

Objective: To quantify the concentration of **Mumefural** in the purified extract.

Instrumentation & Conditions:

- Column: C18 reverse-phase column (e.g., COSMOSIL 2.5C18-MS-II, 2.0 mm I.D. × 50 mm) [3]
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: 0.1% formic acid in acetonitrile
- Gradient Program:
 - o 0-10 min: 8% B
 - 10-10.1 min: 8% to 100% B
 - o 10.1-13 min: 100% B



13-13.5 min: 100% to 8% B

13.5-21 min: 8% B

Flow Rate: 0.2 mL/min[3]

Column Temperature: 40°C[3]

Detection (UV): 280 nm[3]

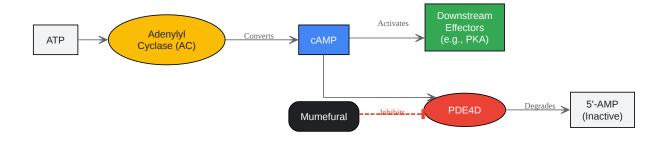
Detection (MS): Electrospray Ionization (ESI) in negative mode, monitoring for m/z 299.[3]

Biological Activity and Signaling Pathways

Mumefural exhibits several significant biological activities. Two of its primary mechanisms of action involve the inhibition of phosphodiesterase 4D (PDE4D) and agonism of the GABA-A receptor.[4]

Inhibition of Phosphodiesterase 4D (PDE4D)

Mumefural has been identified as an inhibitor of PDE4D, an enzyme that degrades cyclic adenosine monophosphate (cAMP).[4] By inhibiting PDE4D, **Mumefural** increases intracellular cAMP levels, which can modulate various downstream signaling pathways, including those involved in inflammation and cellular proliferation.



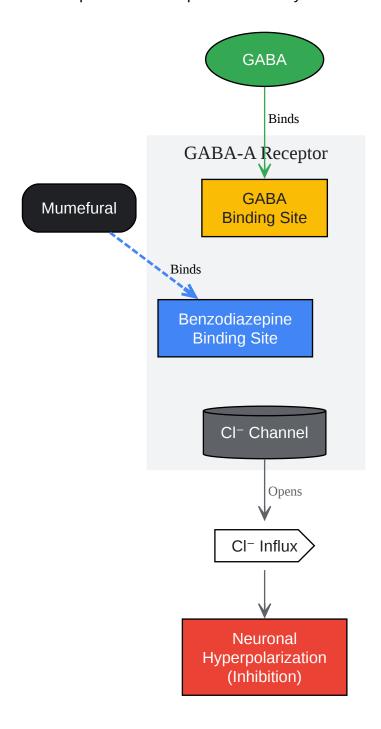
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Caption: **Mumefural** inhibits PDE4D, preventing cAMP degradation.



GABA-A Receptor Agonism

Mumefural is also known to act as an agonist at the gamma-aminobutyric acid (GABA) and benzodiazepine (BZ) binding sites on the GABA-A receptor.[4] This action enhances the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system. This mechanism is responsible for its potential anxiolytic and sedative properties.



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Caption: **Mumefural** binds to the GABA-A receptor, enhancing Cl⁻ influx.

Conclusion

Mumefural is a well-characterized bioactive compound with significant potential for therapeutic applications, particularly in relation to cardiovascular health and neurological disorders. Its chemical properties are defined, and robust analytical methods for its quantification are established. The elucidation of its roles as a PDE4D inhibitor and a GABA-A receptor agonist provides a solid foundation for further mechanistic studies and drug development initiatives. This guide serves as a core technical resource for professionals engaged in the exploration of **Mumefural**'s scientific and medicinal value.

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